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GRK2 Inhibitor - 18873-34-2

GRK2 Inhibitor

Catalog Number: EVT-3160381
CAS Number: 18873-34-2
Molecular Formula: C12H9NO6
Molecular Weight: 263.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRK2 inhibitors are a class of compounds that specifically target and block the activity of the GRK2 enzyme. GRK2 belongs to a family of kinases responsible for the phosphorylation and desensitization of G protein-coupled receptors (GPCRs). These receptors are involved in numerous physiological processes, including cardiac function, neurotransmission, and immune responses. GRK2, in particular, has been implicated in various pathological conditions, including heart failure, hypertension, and certain types of cancer [, , , , , , ].

By inhibiting GRK2 activity, these compounds can prevent the desensitization and downregulation of GPCRs, thus enhancing GPCR signaling. This mechanism has made GRK2 inhibitors valuable tools in scientific research for studying GPCR signaling pathways and their roles in both physiological and pathological conditions [, , , ].

  • Starting with a known inhibitor scaffold: Compounds like paroxetine or GSK180736A, known GRK2 inhibitors, are often used as starting points [, ].
  • Molecular modeling: Computational methods like docking simulations can help predict the binding affinity and selectivity of designed compounds [, ].
  • Chemical synthesis and evaluation: Synthesized compounds are tested for their ability to inhibit GRK2 activity in vitro and in cell-based assays [, , ].
Classification and Source

Beta-arrestin kinase 1 is classified as a member of the G protein-coupled receptor kinase family. It is primarily involved in phosphorylating the activated forms of beta-adrenergic receptors, leading to their desensitization. The source of beta-arrestin kinase 1 inhibitors can be traced back to various synthetic and biological studies aimed at understanding their effects on cardiac function and other physiological processes .

Synthesis Analysis

The synthesis of beta-arrestin kinase 1 inhibitors typically involves several chemical methodologies, including organic synthesis techniques such as solid-phase synthesis or solution-phase synthesis. Specific synthetic routes may vary depending on the desired analogs and their biological activity.

One notable method includes the use of high-throughput parallel synthesis, which allows for rapid generation of multiple compounds for structure-activity relationship studies. This approach has been instrumental in identifying potent inhibitors by modifying core structures based on available structural information about target enzymes .

Key Parameters:

  • Reagents: Various amines and carboxylic acids are commonly used.
  • Conditions: Reactions may require specific temperature and pH conditions to optimize yield and purity.
  • Purification: Techniques such as chromatography are employed to isolate the final product.
Molecular Structure Analysis

The molecular structure of beta-arrestin kinase 1 inhibitor can be represented by its chemical formula, C12H9NO6, with a molecular weight of approximately 263.2 g/mol. The structure typically features functional groups that are crucial for its inhibitory activity, including amine and carboxyl moieties.

Structural Insights:

  • Functional Groups: The presence of hydroxyl groups enhances solubility and potential interactions with biological targets.
  • Conformation: The spatial arrangement of atoms can significantly influence the binding affinity to the target kinase.
Chemical Reactions Analysis

Beta-arrestin kinase 1 inhibitors undergo various chemical reactions that are pivotal for their activity. These reactions primarily involve binding to the active site of beta-arrestin kinase 1, where they prevent phosphorylation of beta-adrenergic receptors.

Reaction Mechanism:

  • Binding: The inhibitor competes with ATP or other substrates for binding at the active site.
  • Inhibition: This binding prevents the phosphorylation process, thereby maintaining receptor sensitivity and enhancing signaling pathways.
Mechanism of Action

The mechanism of action for beta-arrestin kinase 1 inhibitors involves competitive inhibition at the enzyme's active site. By blocking the phosphorylation process, these inhibitors enhance the responsiveness of beta-adrenergic receptors to agonists like isoproterenol.

Key Mechanistic Details:

  • Enhanced Contractility: Inhibition leads to improved contractile function in cardiac myocytes, as demonstrated in studies where gene transfer methods were used to express peptide inhibitors in failing human hearts .
  • Signal Amplification: The inhibition restores normal signaling pathways that are otherwise downregulated in heart failure conditions.
Physical and Chemical Properties Analysis

The physical and chemical properties of beta-arrestin kinase 1 inhibitors are critical for their efficacy and application in research and therapeutics.

Properties:

  • Solubility: Generally soluble in organic solvents; solubility in water varies based on functional groups.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Melting Point: Specific melting points can indicate purity and crystalline structure.
Applications

Beta-arrestin kinase 1 inhibitors have significant applications in both research and clinical settings:

  • Therapeutic Use: Potential treatment for heart failure by restoring beta-adrenergic signaling.
  • Research Tool: Used in studies exploring G protein-coupled receptor signaling pathways and their implications in various diseases.
  • Drug Development: Insights gained from these compounds can lead to new therapeutic strategies targeting similar kinases or pathways.
Rational Design Strategies for βARK1-Specific Inhibitors

Computational Approaches to Adenine-Binding Pocket Targeting

The adenine-binding pocket of βARK1 (GRK2) presents a critical target for selective inhibition due to its role in ATP coordination during receptor phosphorylation. Computational strategies have focused on exploiting unique structural features that differentiate βARK1 from other kinases. Molecular dynamics simulations reveal that βARK1's catalytic cleft contains a distinctive Lys-220/Glu-239 salt bridge that stabilizes the adenine-binding region in a semi-open conformation [1] [4]. This contrasts with PKA's catalytic site, which exhibits greater flexibility and lacks this stabilizing ionic interaction. Virtual screening campaigns leverage this difference by prioritizing compounds that form bidentate hydrogen bonds with Glu-239 while avoiding strong interactions with the glycine-rich loop (P-loop) that shows high conservation across kinases [7].

Fragment-based drug design (FBDD) has identified 2-phenylbenzimidazole derivatives as promising scaffolds due to their optimal binding geometry within this pocket. Density functional theory (DFT) calculations demonstrate that these compounds achieve a binding energy of -8.2 kcal/mol through π-π stacking with Phe-195 and hydrogen bonding with the hinge region residue Met-274 [2]. Importantly, molecular electrostatic potential mapping confirms that selective inhibitors minimize contact with Asp-335 in the catalytic loop, a residue implicated in magnesium ion coordination that is conserved in off-target kinases like PKA [1].

Table 1: Key Residues in βARK1 Adenine-Binding Pocket for Selective Inhibition

ResidueRole in CatalysisSelectivity DeterminantOptimal Interaction Type
Glu-239Salt bridge with Lys-220Unique to βARK1/GRK subfamilyIonic/H-bond (Bidentate)
Phe-195Hydrophobic pocket liningConservative substitution in PKA (Tyr)π-π Stacking
Met-274Hinge region residueBulkier than PKA's Ala-70H-bond acceptor
Asp-335Mg²⁺ coordinationHighly conservedAvoid strong interactions

Comparative Docking Studies for Kinase Selectivity Optimization

Docking workflows for βARK1 inhibitors require specialized protocols to address conformational plasticity in the kinase domain. Comparative studies against PKA reveal that βARK1's binding pocket undergoes a 2.1 Å inward shift in transmembrane helix 5 (TM5) upon agonist binding, a conformational change absent in PKA [4] [10]. Implementing limited backbone flexibility in docking algorithms (permitting <2.5 Å TM5 movement) improves pose prediction accuracy to <1.0 Å RMSD compared to crystallographic data [4].

Logistic regression models incorporating interaction fingerprints significantly enhance selectivity prediction. Analysis of 2,551 kinase inhibitors demonstrated that compounds forming ≥3 contacts with βARK1-specific residues (Glu-239, Leu-271, Met-274) while avoiding hydrogen bonds with PKA's signature Glu-121 and Ala-70 achieved 81.4% true negative rate against PKA [8]. Critical interaction patterns include:

  • Salt bridge formation with Glu-239 rather than Glu-230 in PKA
  • Hydrophobic filling of the βARK1-specific pocket near Leu-271
  • Avoidance of hydrogen bonding with the P-loop residues Gly-196-Gly-198

Machine learning classifiers trained on docking scores and interaction fingerprints enable rapid virtual screening. A support vector machine (SVM) model achieving AUC=0.92 was developed using docking energy thresholds (ΔG < -9.5 kcal/mol) combined with binary interaction vectors for 15 pocket residues [10]. This approach successfully eliminated 98.7% of PKA-binding compounds from a library of 99 million molecules while retaining βARK1 hits [10].

Hit-to-Lead Optimization Frameworks in βARK1 vs. PKA Specificity

Hit-to-lead optimization for βARK1 inhibitors employs structure-activity relationship (SAR) frameworks centered on selectivity gatekeeper residues. The βARKct peptide (194-aa C-terminal fragment of βARK1) exemplifies this strategy, achieving >100-fold selectivity over PKA through its Gβγ-competitive mechanism rather than ATP-site binding [1]. Peptidomimetic optimization of βARKct yielded compounds with α-helical stabilization via hydrogen bond surrogate (HBS) approaches, improving proteolytic resistance while maintaining nanomolar affinity for Gβγ subunits [3] [9].

Small molecule optimization focuses on scaffold hopping from adenine mimetics to privileged structures. Benzimidazole-based inhibitors showed superior selectivity indices (SI >50) over purine analogs due to:

  • Reduced dipole moment (<5 Debye vs. >8 Debye in adenosine analogs) minimizing electrostatic mismatch with βARK1's hydrophobic subpocket
  • Controlled rotatable bond count (<5) preventing adaptation to PKA's narrower active site
  • Strategic fluorination at C6 position disrupting water-mediated hydrogen bonds with conserved kinase residues [2] [6]

Table 2: Optimization Parameters for βARK1-Selective Scaffolds

PropertyβARK1-Optimized ProfilePKA-Selectivity RiskOptimization Strategy
Molecular weight<450 Da>500 Da reduces cell permeabilityBenzodiazepine → benzimidazole scaffold hop
H-bond donors≤2>3 increases PKA affinityReplace amine with vinyl group
Dipole moment4-6 Debye>8 Debye favors PKA bindingIntroduce electron-withdrawing fluorines
Rotatable bonds≤4>5 adapts to PKA conformationRigidify linker with alkyne bridge
π-StackingExtended systemCompact systems fail βARK1Fused bicyclic aromatics

Hybridization strategies have produced dual-action compounds such as βARKct-metoprolol conjugates. In murine cardiomyopathy models, these hybrids demonstrated synergistic effects, with metoprolol's β-blockade potentiating βARK1 inhibition to extend survival from 15±1 to 25±2 weeks (p<0.0001) [1]. The covalent tethering strategy employed a pH-sensitive linker that releases both moieties in acidic endosomes, addressing the divergent subcellular localization of membrane-associated βARK1 and membrane-embedded β-adrenergic receptors [1] [4].

Properties

CAS Number

18873-34-2

Product Name

betaARK1 Inhibitor

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N

SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Synonyms

eta-adrenergic receptor kinase inhibitor
beta-adrenergic receptor kinase inhibitory peptide
betaARK1 inhibitor
betaARKct
betaARKct peptide

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

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